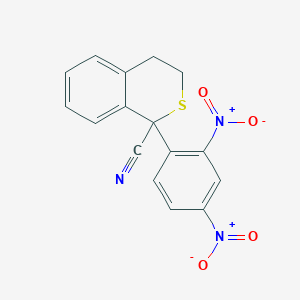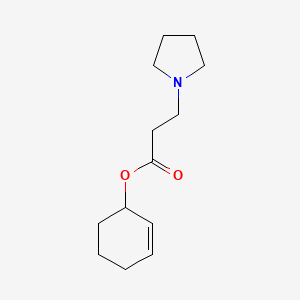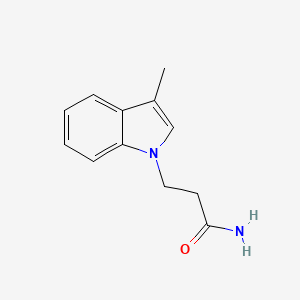
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a dihydrobenzothiopyran ring system with a carbonitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile involves its interaction with biological molecules and cellular pathways. The compound acts as a protonophore, disrupting the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This results in increased metabolic rate and heat production . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Shares the dinitrophenyl group and exhibits similar uncoupling properties.
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for detecting carbonyl compounds.
Dinitrobenzenes: Display similar chemical reactivity and biological activities.
Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile is unique due to its specific structural features, including the dihydrobenzothiopyran ring and carbonitrile group
Propiedades
Número CAS |
62525-48-8 |
|---|---|
Fórmula molecular |
C16H11N3O4S |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-3,4-dihydroisothiochromene-1-carbonitrile |
InChI |
InChI=1S/C16H11N3O4S/c17-10-16(13-4-2-1-3-11(13)7-8-24-16)14-6-5-12(18(20)21)9-15(14)19(22)23/h1-6,9H,7-8H2 |
Clave InChI |
NNWVPWJMJFZGLS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(C2=CC=CC=C21)(C#N)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)


![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)




![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)

